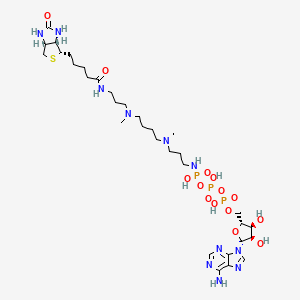

ATP-polyamine-biotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ATP-polyamine-biotin, also known as APB, is the first cell-permeable ATP analogue . It is an efficient kinase cosubstrate that promotes biotin labeling of kinase substrates in live cells .

Synthesis Analysis

The synthesis of ATP-polyamine-biotin involves the use of the cationic polymer deacetylated chitosan to permeabilize ATP analogs for live cell applications, including kinase-catalyzed biotinylation . The cell permeability of APB is due to the presence of a polyamine linker, which is positively charged under physiological conditions and partially neutralizes the negative charges of the triphosphate .Molecular Structure Analysis

The molecular structure of ATP-polyamine-biotin is complex and includes a polyamine linker . Vibrational spectroscopy, such as infrared (IR), Raman, and inelastic neutron scattering (INS), coupled with theoretical calculations (quantum mechanical methods), can provide valuable structural evidence based on the analysis of the spectral features associated with each chemical group within the molecule .Chemical Reactions Analysis

ATP-polyamine-biotin is used in kinase research. Kinases are essential cell signaling enzymes that phosphorylate protein substrates using ATP as the universal cosubstrate . ATP-polyamine-biotin was used to transfer a phosphoramidylbiotin group to proteins through kinase-catalyzed labeling .Physical And Chemical Properties Analysis

ATP-polyamine-biotin has a molecular formula of C32H58N11O14P3S and a molecular weight of 945.85 . It is a white to off-white solid . It should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen

ATP-Polyamine-Biotin in Kinase-Catalyzed Biotinylation : ATP-polyamine-biotin (APB) is the first cell-permeable ATP analogue reported. APB promotes biotin labeling of kinase substrates in live cells, which has potential applications in phosphoprotein purification and analysis. This development forms a foundation for additional cell-permeable ATP analogues for cell-signaling research (Fouda & Pflum, 2015).

Polyamine Function in Plant Growth and Stress Responses : Polyamines (PAs) are involved in plant growth, development, and responses to environmental stresses. They are considered plant biostimulants, and both exogenously applied and endogenously produced PAs via genetic engineering can positively affect plant growth, productivity, and stress tolerance (Chen et al., 2019).

Essential Factors for Growth and Survival : PAs, including polyamine-biotin, are crucial for diverse processes like regulation of gene expression, cell proliferation, modulation of cell signaling, and membrane stabilization. They are essential for growth and involved in stress responses and diseases in plants, indicating their importance for plant survival (Kusano et al., 2008).

Effect on Cell Energy and Physiological Functions : The application of polyamines, including polyamine-biotin, has been shown to improve physiological and biochemical processes in plants exposed to water deficit stress. They enhance cellular ATP content, chlorophyll content, and other vital functions, contributing to improved plant performance under stress conditions (Ghassemi et al., 2018).

Polyamine Metabolism and Regulation : The metabolism of polyamines, including polyamine-biotin, involves transcriptional, translational, and post-translational mechanisms. Genetic studies and transgenic approaches have advanced understanding of how polyamines function and their potential biotechnological applications (Tiburcio et al., 1997).

Advances in Polyamine Research : Recent genetic analyses have shown that polyamines are essential for normal growth and development. This understanding opens up new avenues for investigating the role of polyamines, including ATP-polyamine-biotin, in plant science (Kumar et al., 1997).

Polyamine Metabolism in Neoplastic Growth and Chemotherapy : Polyamine-biosynthetic pathway, including polyamine-biotin, represents a target for developing agents inhibiting carcinogenesis and tumor growth. Depletion of polyamines inhibits the growth of neoplastic cells, highlighting its potential in cancer research (Pegg, 1988).

Role of Polyamines in Clinical Medicine : Polyamine research has applications in treating human malignancies, hyperproliferative skin diseases, and potentially in controlling cell differentiation and microbial/viral diseases (Jänne et al., 1983).

Polyamines in Molecular Biology : Polyamines are involved in numerous cellular processes and have been linked to aging, memory performance, neurodegenerative diseases, and metabolic disorders. Their exact molecular role remains one of the mysteries of molecular cell biology (Miller-Fleming et al., 2015).

Wirkmechanismus

ATP-polyamine-biotin promotes biotin labeling of kinase substrates in live cells . It is an efficient kinase cosubstrate with conversions and kinetics similar to those of other known ATP analogues . Polyamines within mammalian cells are irreplaceable, as the depletion of polyamines will completely halt cell growth and proliferation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N11O14P3S/c1-41(15-7-11-34-24(44)10-4-3-9-23-25-21(18-61-23)39-32(47)40-25)13-5-6-14-42(2)16-8-12-38-58(48,49)56-60(52,53)57-59(50,51)54-17-22-27(45)28(46)31(55-22)43-20-37-26-29(33)35-19-36-30(26)43/h19-23,25,27-28,31,45-46H,3-18H2,1-2H3,(H,34,44)(H,50,51)(H,52,53)(H2,33,35,36)(H2,38,48,49)(H2,39,40,47)/t21-,22+,23-,25-,27+,28+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODMQMYTNMWWCS-MCINONILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCN(C)CCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)CCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N11O14P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 118704767 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)